![molecular formula C15H15NO2 B1254285 1,6-dimethoxy-3-methyl-9H-carbazole](/img/structure/B1254285.png)
1,6-dimethoxy-3-methyl-9H-carbazole
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Overview
Description
1,6-dimethoxy-3-methyl-9H-carbazole is a natural product found in Clausena anisata with data available.
Scientific Research Applications
Photophysics and Fluorescence
Researchers Ghosh et al. (2013) synthesized fluorophores related to carbazole derivatives, including 6,7-dimethoxy-9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (DMTCO), for comprehensive photophysical characterization. They found these compounds to be sensitive to solvent polarity, particularly in their excited state, as observed in steady-state and time-resolved fluorescence experiments (Ghosh, Mitra, Saha, & Basu, 2013).
Bacterial Biotransformation
Waldau et al. (2009) investigated the bacterial transformation of various 9H-carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole and 9-methyl-9H-carbazole, by Ralstonia sp. strain SBUG 290. They identified several products of this transformation process using high-performance liquid chromatography and other analytical methods (Waldau, Mikolasch, Lalk, & Schauer, 2009).
Crystal Structure Analysis
The crystal structure of a compound related to 1,6-dimethoxy-3-methyl-9H-carbazole, specifically 3‐hydroxy methyl 4,6‐dimethoxy‐9‐phenylsulfonyl‐carbazole, was determined by Govindasamy et al. (2003). They provided detailed parameters of the crystal structure, contributing to the understanding of the compound's molecular arrangement and properties (Govindasamy, Rajakannan, Velmurugan, Mohanakrishnan, & Srinivasan, 2003).
Antimicrobial Activities
Salih et al. (2016) utilized 9H-carbazole as a precursor for synthesizing new heterocyclic derivatives and evaluated their antimicrobial properties. This indicates potential applications of related carbazole derivatives, including 1,6-dimethoxy-3-methyl-9H-carbazole, in the development of antimicrobial agents (Salih, Salimon, & Yousif, 2016).
properties
Product Name |
1,6-dimethoxy-3-methyl-9H-carbazole |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1,6-dimethoxy-3-methyl-9H-carbazole |
InChI |
InChI=1S/C15H15NO2/c1-9-6-12-11-8-10(17-2)4-5-13(11)16-15(12)14(7-9)18-3/h4-8,16H,1-3H3 |
InChI Key |
LJVAJOOKSNRHMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)NC3=C2C=C(C=C3)OC |
synonyms |
1,6-dimethoxy-3-methylcarbazole clausenine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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